5-Aminopentan-1-ol

Catalog No.
S662323
CAS No.
2508-29-4
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminopentan-1-ol

CAS Number

2508-29-4

Product Name

5-Aminopentan-1-ol

IUPAC Name

5-aminopentan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2

InChI Key

LQGKDMHENBFVRC-UHFFFAOYSA-N

Synonyms

1-Amino-5-hydroxypentane; 1-Amino-5-pentanol; 5-Aminopentanol; 5-Hydroxy-1-pentanamine; 5-Hydroxypentylamine; Pentanolamine;

Canonical SMILES

C(CCN)CCO

The exact mass of the compound 5-Aminopentan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Aminopentan-1-ol is a linear, five-carbon aliphatic amino alcohol featuring orthogonal primary amine and primary hydroxyl functional groups. As a highly versatile bifunctional building block, it is primarily procured for the synthesis of active pharmaceutical ingredients (APIs) containing piperidine cores, as a critical monomer for biodegradable polyesteramides and Polyamide-5 (via delta-valerolactam), and as a spatial linker in targeted therapeutics such as PROTACs. Its specific C5 chain length provides distinct physical and reactive properties compared to shorter or longer homologues, making it a strict requirement for applications where precise ring-closure dimensions or specific spacer lengths are application-critical[1].

Research Fit

Bifunctional C5 amino alcohol with terminal amine and hydroxyl

Renewable-sourced building block from furfural / pentose sugars

Chain-length-specific reactivity for catalytic dehydration and polymer synthesis

Substituting 5-aminopentan-1-ol with closely related homologues like 4-amino-1-butanol (C4) or 6-amino-1-hexanol (C6) fundamentally alters downstream reaction pathways, particularly in intramolecular cyclization. Chain length strictly dictates the resulting heterocycle: the C5 chain exclusively yields 6-membered piperidine rings, whereas C4 and C6 yield pyrrolidines and azepines, respectively, making them non-interchangeable for API synthesis. Furthermore, attempting to substitute the pre-formed amino alcohol with a generic C5 diol (e.g., 1,5-pentanediol) for in situ amination results in severe yield losses (>60%) due to uncontrolled over-cyclization into piperidine. Consequently, direct procurement of high-purity 5-aminopentan-1-ol is mandatory to ensure predictable linear spacer integration and high-yield, selective heterocycle formation [1].

Substitution Risk

C3/C4 homologs decompose instead of dehydrating; C6 yields different amine — not directly interchangeable.

Chain-length-specific crystal packing alters solid-state properties and polymer morphology.

Cyclization vs elimination pathway depends on chain length; C5 uniquely enables δ-valerolactam synthesis.

Near-Quantitative Selectivity for Piperidine Ring Synthesis

During copper-catalyzed intramolecular cyclization, 5-aminopentan-1-ol demonstrates exceptional selectivity, yielding 99% piperidine (or 93% N-methylpiperidine in the presence of methanol). In stark contrast, the C4 homologue, 4-amino-1-butanol, suffers from mixed reaction pathways, yielding a complex mixture of pyrrolidine (62%), N-methylpyrrolidine (71%), or dehydropyrrolidine (47%) depending on exact conditions. This establishes the C5 amino alcohol as a highly predictable, high-yield precursor for 6-membered nitrogen heterocycles[1].

Evidence DimensionCyclization Selectivity to Target Heterocycle
Target Compound Data99% selectivity to piperidine
Comparator Or Baseline4-amino-1-butanol: 62% selectivity to pyrrolidine (mixed products)
Quantified Difference+37% absolute selectivity and elimination of fragmentation byproducts
ConditionsContinuous fixed-bed reactor over supported copper catalyst at 200–300°C

Ensures high-purity, high-yield synthesis of piperidine-core APIs without the costly downstream purification required when using shorter-chain homologues.

Dehydration Selectivity on Yb₂O₃
Head-to-head
5-Aminopentan-1-ol: ca. 90% selectivity to 4-penten-1-amine
4-Amino-1-butanol: decomposition, no unsaturated amine
6-Amino-1-hexanol: effective dehydration to 5-hexen-1-amine
Supports C5-specific unsaturated amine synthesis; C4 compound not viable
425°C over Yb₂O₃ calcined at 800°C

Superior Biocatalytic Turnover for Lactamization

In the enzymatic synthesis of lactams using a Horse Liver Alcohol Dehydrogenase (HLADH) cascade, 5-aminopentan-1-ol is converted to delta-valerolactam with an analytical yield of 38% and a Turnover Number (TON) of 152. When compared to the C6 homologue, 6-amino-1-hexanol, which only achieves a 14% yield and a TON of 56 for epsilon-caprolactam, the C5 compound demonstrates a 2.7-fold higher enzymatic turnover. This makes 5-aminopentan-1-ol a significantly more efficient substrate for bio-based monomer production [1].

Evidence DimensionEnzymatic Turnover Number (TON)
Target Compound DataTON = 152 (38% yield of delta-valerolactam)
Comparator Or Baseline6-amino-1-hexanol: TON = 56 (14% yield of epsilon-caprolactam)
Quantified Difference2.7-fold higher catalytic turnover for the C5 substrate
ConditionsHLADH-catalyzed oxidative lactamization with NADH oxidase at pH 8.0

Provides a highly efficient, viable biocatalytic route to delta-valerolactam, the essential monomer for sustainable Polyamide-5 manufacturing.

Catalyst-Controlled Pathway
Head-to-head
Acidic oxides (Al₂O₃, SiO₂, etc.): piperidine
Basic REOs (Yb₂O₃, Tm₂O₃): 4-penten-1-amine (ca. 90% selectivity)
Reported tunable product access from single starting material
300–425°C vapor-phase

High-Yield Procurement vs. Diol Amination Baselines

Procuring 5-aminopentan-1-ol synthesized via the direct selective hydrogenolysis of biomass-derived furfurylamine yields the target compound at 85.4%. Conversely, attempting to synthesize the compound in-house via the reductive amination of 1,5-pentanediol (a common baseline alternative) results in a poor yield of only 37.3%. The massive yield loss in the diol route is driven by uncontrolled intramolecular amination forming unwanted piperidine, proving that direct procurement of the selectively cleaved amino alcohol is far more efficient for linear applications [1].

Evidence DimensionSynthesis Yield of Linear Amino Alcohol
Target Compound Data85.4% yield via furfurylamine hydrogenolysis
Comparator Or Baseline1,5-Pentanediol reductive amination: 37.3% yield
Quantified Difference48.1% absolute yield improvement
ConditionsPt/TiO2 at 30°C and 2.0 MPa H2 (Target) vs. Co/ZSM-5 with NH3 (Baseline)

Justifies the direct procurement of 5-aminopentan-1-ol over cheaper diol precursors by avoiding >60% material loss to unwanted over-cyclization.

Crystal Structure & H-Bonding
Class-level
Orthorhombic Pccn; near-planar backbone (max dev 0.029 Å); O–H···N / N–H···O network
May influence solid-state processing and co-crystallization
100 K XRD; comparative crystal data for homologs limited
LCE Thermal Transitions
Head-to-head
C5-aminopentanol system: higher TNI than pegamine (88.9°C)
Pegamine: TNI = 88.9°C (flexible); branched amine: distinct thermal profile
Reported intermediate chain stiffness for LCE tuning
Exact TNI for C5 system requires full-text
Dehydrogenation to δ-Valerolactam
Class-level
5-Aminopentan-1-ol → δ-valerolactam: up to 94% yield (Rh/Ru)
C4 → γ-butyrolactam (PA4); C6 → ε-caprolactam (PA6)
Class-level: chain length dictates resulting polyamide type
Catalyst and conditions influence yield

High-Purity Piperidine API Synthesis

Driven by its 99% cyclization selectivity, 5-aminopentan-1-ol is the optimal precursor for synthesizing piperidine and N-methylpiperidine cores in pharmaceutical manufacturing, avoiding the mixed-product profiles of C4 homologues [1].

Bio-based Polyamide-5 Manufacturing

As the direct precursor to delta-valerolactam, its superior enzymatic turnover (TON 152) makes it the preferred substrate for biocatalytic monomer production in sustainable polymer workflows [2].

Bifunctional Linkers in PROTACs and ADCs

The precise 5-carbon linear spacer, capped with orthogonal primary amine and hydroxyl groups, allows for exact spatial tuning and step-wise conjugation in targeted protein degraders and poly(beta-amino ester) delivery systems [3].

Biodegradable Polyesteramide Resins

Its dual reactivity enables controlled polycondensation with cyclic anhydrides (e.g., succinic anhydride), forming highly regular, absorbable polymers critical for medical sutures and environmentally degradable plastics [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Penten-1-amine synthesis via catalytic dehydration
Basic rare earth oxide catalyst compatibility
Dehydration selectivity to C5 unsaturated amine; C4 homolog decomposes
Tunable piperidine or 4-penten-1-amine synthesis
Catalyst acid-base character (acidic vs. basic oxides)
Product distribution shift between cyclization and elimination
Bio-based polyamide 5 (nylon 5) production
Dehydrogenation catalyst (Rh/Ru) for δ-valerolactam
Polyamide identity (PA5 vs PA4/PA6) determined by chain length
Liquid crystal elastomer chain extension
Linear C5 spacer with intermediate chain stiffness
TNI tuning relative to flexible polyether amine extenders

Physical Description

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.099714038 Da

Monoisotopic Mass

103.099714038 Da

Boiling Point

221.5 °C

Heavy Atom Count

7

Melting Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 129 of 130 companies with hazard statement code(s):;
H302 (99.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2508-29-4

Wikipedia

5-Amino-1-pentanol

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